molecular formula C16H24N2O3 B14001562 Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate CAS No. 164519-00-0

Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

Cat. No.: B14001562
CAS No.: 164519-00-0
M. Wt: 292.37 g/mol
InChI Key: YDVRRRNKUQLBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further substituted with a 3-hydroxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure the formation of the desired product . The reaction mixture is then stirred for several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate is unique due to the presence of both the benzyl and 3-hydroxypropylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

164519-00-0

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl 4-(3-hydroxypropylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c19-12-4-9-17-15-7-10-18(11-8-15)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,17,19H,4,7-13H2

InChI Key

YDVRRRNKUQLBRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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